![molecular formula C7H19N3 B1598573 N1-Isopropyldiethylenetriamine CAS No. 207399-20-0](/img/structure/B1598573.png)
N1-Isopropyldiethylenetriamine
Overview
Description
N1-Isopropyldiethylenetriamine is a polyamine and an important organic building block used in organic synthesis . It has a linear formula of (CH3)2CHNHCH2CH2NHCH2CH2NH2 .
Molecular Structure Analysis
The molecular structure of N1-Isopropyldiethylenetriamine consists of three ethyleneamines . The compound has a molecular weight of 145.25 . It contains a total of 28 bonds, including 9 non-H bonds, 6 rotatable bonds, 1 primary amine (aliphatic), and 2 secondary amines (aliphatic) .Physical And Chemical Properties Analysis
N1-Isopropyldiethylenetriamine has a boiling point of 222 °C and a density of 0.88 g/mL at 25 °C . The refractive index is n20/D 1.463 .Scientific Research Applications
Cell Cycle Progression and Apoptosis in Cancer Research
N1-Isopropyldiethylenetriamine and its analogues have been studied for their effects on cell cycle progression and apoptosis, particularly in cancer cells. For instance, a study on MALME-3M human melanoma cells revealed that certain analogues of N1-Isopropyldiethylenetriamine can be cytotoxic, inducing apoptosis and affecting cell cycle progression. These findings suggest potential applications in developing antitumor agents (Kramer et al., 1997).
Biomimetic Catalytic Activity
N1-Isopropyldiethylenetriamine has been utilized in the synthesis of azide-bound cobalt(III) complexes. These complexes exhibit efficient catalytic activity towards oxidative coupling, indicating potential applications in biomimetic catalysis. The research on these complexes provides insights into the relationship between structure and catalytic activity, which could be crucial for developing new therapeutic strategies (Jana et al., 2020).
Polyamine Analogue-Induced Effects
N1-Isopropyldiethylenetriamine, as a polyamine analogue, has been studied for its effects on human melanoma cell lines. It has been shown to influence spermidine/spermine N1-acetyltransferase (SSAT) activity, leading to changes in polyamine pools and cell growth. This research highlights the potential of N1-Isopropyldiethylenetriamine in affecting polyamine metabolism, which could be significant for cancer treatment and therapeutic strategies (Porter et al., 1991).
Safety and Hazards
properties
IUPAC Name |
N'-[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-7(2)10-6-5-9-4-3-8/h7,9-10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYXSSZVKPNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392572 | |
Record name | N1-Isopropyldiethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Isopropyldiethylenetriamine | |
CAS RN |
207399-20-0 | |
Record name | N1-(2-Aminoethyl)-N2-(1-methylethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207399-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Isopropyldiethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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